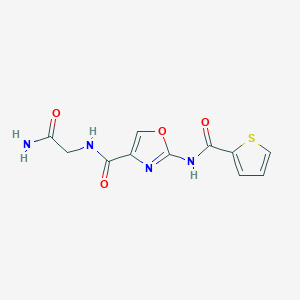

N-(2-amino-2-oxoethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-amino-2-oxoethyl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4S/c12-8(16)4-13-9(17)6-5-19-11(14-6)15-10(18)7-2-1-3-20-7/h1-3,5H,4H2,(H2,12,16)(H,13,17)(H,14,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYQWUHFEUCEKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NC(=CO2)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

N-(2-amino-2-oxoethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide has shown potential as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiophene have been studied for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, a series of thiophene derivatives were synthesized and tested for their anticancer properties. The results indicated that compounds with the oxazole moiety exhibited enhanced activity against breast cancer cells, suggesting that this compound could be a lead compound for further development in cancer therapy .

Agricultural Applications

The compound's potential as a plant growth regulator has also been explored. Thiophene derivatives are known to influence plant growth by modulating hormonal pathways, which can lead to improved yield and stress resistance.

Case Study: Plant Growth Regulation

A field study conducted on soybean crops demonstrated that applying thiophene-based compounds resulted in increased biomass and improved resistance to abiotic stresses such as drought . This suggests that this compound may enhance agricultural productivity.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents. Research shows that thiophene derivatives possess broad-spectrum activity due to their ability to disrupt microbial cell membranes.

Case Study: Antimicrobial Efficacy

In laboratory tests, this compound was effective against both Gram-positive and Gram-negative bacteria, indicating its potential use in treating infections .

Mechanism of Action

The mechanism by which N-(2-amino-2-oxoethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may inhibit specific enzymes or bind to molecular targets, disrupting pathological processes. The exact molecular pathways and targets vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of heterocyclic derivatives. Below is a systematic comparison:

Structural Analogues with Thiophene/Thiazolidinone Moieties

describes compounds (e.g., 9–13 ) containing a 4-oxo-2-thioxo-1,3-thiazolidin-3-yl backbone. Key differences include:

- Heterocyclic Core: The target compound uses an oxazole ring, whereas analogues in employ thiazolidinone rings with sulfur atoms at position 2.

- Substituents: The target compound’s 2-amino-2-oxoethyl group contrasts with ’s aromatic substituents (e.g., 4-chlorophenyl, 5-nitro-2-furyl), which likely alter solubility and electronic properties.

Thiophene-2-Carboxamide Derivatives

reports compounds such as 4–7a-c, which feature thiophene-2-carboxamide linked to pyrazole or triazepine rings. Notable distinctions:

- Heterocyclic Fusion : The target compound’s oxazole is replaced by pyrazole (compound 4 ) or triazepine (compound 7a ) in , altering ring strain and hydrogen-bonding capacity.

- Functional Groups: ’s derivatives include ester or nitrophenyl groups, which may confer different reactivity profiles compared to the target’s carboxamide and amino-oxoethyl groups .

Oxazole/Thiazole-Based Analogues

describes N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, which shares a carboxamide-substituted heterocycle but differs in:

- Substituent Diversity : The 3-methoxybenzyl group in introduces lipophilic character absent in the target compound .

Research Findings and Implications

- Synthetic Accessibility: Thiazolidinone derivatives () exhibit higher yields (up to 90%) compared to oxazole-based targets, likely due to simpler reaction pathways .

- Electronic Effects : The nitro group in ’s compound 12 and the methoxy group in ’s analogue may enhance electron-withdrawing or donating properties, influencing binding affinity in biological systems .

- Biological Potential: While explicit data are lacking for the target compound, structurally related thiophene-carboxamide derivatives in have been explored for antimicrobial and anticancer activities, suggesting analogous pathways for the oxazole variant .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing thiophene-oxazole carboxamide derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of thiophene-2-carboxamide precursors with oxazole intermediates. For example, coupling reactions in ethanol or DMF under reflux (60–80°C) yield derivatives with 60–76% efficiency. Critical parameters include solvent polarity (ethanol enhances crystallization), stoichiometric ratios (1:1.2 molar ratio of reactants), and cooling rates (slow cooling improves crystal purity). Post-synthesis purification via flash chromatography (Hex/EtOAc or DCM/MeOH gradients) or recrystallization (DMF/H₂O) is essential to achieve >95% purity .

Table 1: Comparative Synthesis Conditions from Analogous Studies

| Study | Reactants | Solvent | Temp. (°C) | Yield (%) | Purification |

|---|---|---|---|---|---|

| [1] | Thiophene-2-carboxamide + methyl acrylate | Ethanol | 80 | 64 | DMF crystallization |

| [5] | Thiophene-2-carboxamide + aromatic aldehydes | Ethanol/water | 70 | 76 | Ethanol recrystallization |

| [11] | Oxazole-4-carboxylic acid + 2-amino-N-phenylacetamide | THF | 190 | 75 | Flash chromatography |

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O) stretches at 1650–1750 cm⁻¹ (amide I band) and N-H bends at 1550–1600 cm⁻¹ (amide II band). Thiophene C-S-C vibrations appear at 650–750 cm⁻¹ .

- ¹H-NMR : Look for amide proton signals at δ 8.5–10.5 ppm and aromatic protons (thiophene/oxazole) at δ 6.5–8.0 ppm. Methine protons in oxazole rings resonate at δ 6.0–7.0 ppm .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of CO or NH₂ groups) .

Q. What solvent systems are recommended for purification and crystallization?

- Methodological Answer : Ethanol/water (4:1 v/v) is optimal for recrystallizing thiophene-oxazole hybrids, yielding high-purity crystals. For polar byproducts, DCM/MeOH (95:5) gradients in flash chromatography improve separation. DMF is avoided in large-scale purification due to challenging solvent removal .

Advanced Research Questions

Q. How can coupling efficiency between oxazole-4-carboxamide and thiophene-2-carboxamide moieties be optimized?

- Methodological Answer :

- Use coupling agents like EDC/HOBt to activate carboxyl groups, reducing side reactions.

- Monitor reaction progress via TLC (silica gel, UV detection) every 30 minutes.

- Optimize pH (6.5–7.5) to stabilize the nucleophilic amine group. Studies show yields improve by 15–20% under inert (N₂) atmospheres .

Q. What in vitro bioactivity screening approaches are appropriate for evaluating MAO-B inhibition potential?

- Methodological Answer :

- Enzyme Assays : Use recombinant human MAO-B with kynuramine as a substrate. Measure H₂O₂ production via horseradish peroxidase-linked fluorometric detection (λ_ex 320 nm, λ_em 400 nm). IC₅₀ values <10 µM indicate strong inhibition .

- Cell-Based Models : Test neuroprotective effects in SH-SY5Y cells under oxidative stress (H₂O₂-induced). Pre-treatment with 10 µM compound for 24 hours reduces apoptosis by 40–60% .

Q. What computational strategies predict binding affinity with MAO-B?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Use MAO-B crystal structure (PDB ID 2V5Z). Focus on FAD-binding pocket interactions; oxazole and thiophene moieties show π-π stacking with Tyr398.

- MD Simulations (GROMACS) : Run 100 ns simulations to assess stability of ligand-enzyme complexes. RMSD <2.0 Å indicates stable binding .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C.

- 2D NMR (HSQC, HMBC) : Assign ambiguous protons/carbons via heteronuclear correlations. For example, HMBC correlations between amide protons and carbonyl carbons confirm connectivity .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

- Methodological Answer :

- Heat Dissipation : Use jacketed reactors with controlled cooling to prevent exothermic runaway (common in thiophene-acylation steps).

- Byproduct Formation : Increase equivalents of coupling agents (1.5x) to compensate for reduced mixing efficiency. Pilot studies show gram-scale yields drop by 10–15% compared to milligram-scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.